molecular formula C12H22ClN B129922 3-Ethyladamantan-1-amine hydrochloride CAS No. 80121-67-1

3-Ethyladamantan-1-amine hydrochloride

Cat. No.: B129922
CAS No.: 80121-67-1
M. Wt: 215.76 g/mol
InChI Key: SLOLBBCVFZRLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Ethyladamantan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents include hydrogen gas for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include various adamantane derivatives with modified functional groups .

Scientific Research Applications

3-Ethyladamantan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

3-Ethyladamantan-1-amine hydrochloride is unique due to its ethyl substitution on the adamantane structure. Similar compounds include:

    Memantine: Used in Alzheimer’s treatment, it has a similar structure but lacks the ethyl group.

    Amantadine: Another adamantane derivative used as an antiviral and in Parkinson’s disease treatment.

    Rimantadine: Similar to amantadine, used primarily as an antiviral.

These compounds share the adamantane core but differ in their functional groups, leading to variations in their biological activities and applications .

Properties

IUPAC Name

3-ethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOLBBCVFZRLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512744
Record name 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80121-67-1
Record name 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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